tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate
Description
tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 2-hydroxyethyl substituent at the 3-position, and a methyl group at the 4-position. Its hydroxyethyl group enhances polarity and hydrogen-bonding capacity, while the methyl group introduces steric hindrance, influencing conformational preferences and molecular interactions.
Synthetic routes for such compounds often involve reductive amination, nucleophilic substitution, or protection/deprotection strategies. For example, tert-butyl piperidine carboxylates are typically synthesized via Boc protection of piperidine precursors, followed by functionalization at specific positions .
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-10-5-7-14(9-11(10)6-8-15)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3 |
InChI Key |
VAYGHFNJQFTZJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of 3-(2-hydroxyethyl)-4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: The major product formed is the corresponding ketone or aldehyde.
Reduction: The major product formed is the corresponding alcohol.
Substitution: The major products formed depend on the nucleophile used in the reaction.
Scientific Research Applications
tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of new pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the tert-butyl ester group can interact with hydrophobic pockets. These interactions can modulate the activity of the enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Isomers and Positional Analogs
tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (CAS 236406-33-0) Structural Difference: The hydroxyethyl and methyl groups are both at the 4-position, making this a positional isomer of the target compound. Similarity Score: 1.00 (indicating high structural overlap) .
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7)
- Structural Difference : Lacks the 4-methyl group.
- Impact : Reduced steric hindrance increases conformational flexibility and may enhance solubility in polar solvents. The absence of the methyl group could also alter binding affinities in biological systems .
- Similarity Score : 0.98 .
Functional Group Variants
tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate (CAS 210564-54-8)
- Structural Difference : Bromoethyl replaces hydroxyethyl.
- Impact : The bromine atom introduces electrophilic reactivity, enabling cross-coupling or substitution reactions. This derivative is more lipophilic (higher logP) than the hydroxyethyl analog .
- Similarity Score : 0.98 .
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
- Structural Difference : A long alkyl chain (4-methylpentyl) replaces the hydroxyethyl group.
- Impact : Increased lipophilicity enhances membrane permeability but reduces water solubility. Such analogs are often explored in drug candidates targeting lipid-rich environments .
Pharmacologically Active Derivatives
tert-Butyl 3-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-chloro-1H-indole-1-carboxylate (11c)
- Structural Difference : Incorporates an indole-piperazine moiety.
- Impact : The indole group enables π-π stacking interactions in receptor binding, while the piperazine enhances basicity. Such compounds are investigated as dopamine receptor agonists .
Physicochemical Properties
*Predicted based on analogs in and .
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate to maximize yield and purity?
- Methodological Answer: Synthesis optimization involves selecting bases (e.g., sodium hydride or potassium tert-butoxide) and polar aprotic solvents (e.g., THF or DMF) to facilitate alkylation and carbamate protection steps. Temperature control (0–40°C) under inert atmospheres (argon/nitrogen) minimizes side reactions like hydrolysis. Reaction progress should be monitored via TLC or HPLC, with termination at ~80–90% conversion to avoid byproduct formation. Post-reaction quenching with aqueous NH₄Cl and extraction with ethyl acetate improves purity .
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer: Recrystallization using ethanol/water mixtures (2:1 v/v) removes polar impurities, while column chromatography (silica gel, hexane/ethyl acetate gradient) resolves non-polar byproducts. For thermally stable batches, vacuum distillation at 80–100°C (0.1–0.5 mmHg) achieves >95% purity. Purity validation via ¹H NMR (integration of tert-butyl singlet at δ 1.4 ppm) and LC-MS (m/z = [M+H]⁺ 284.3) is critical .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer: Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure. Work in fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks. Spill containment requires neutralization with 5% acetic acid followed by adsorption onto vermiculite. Emergency eye wash stations and safety showers must be accessible within 10 seconds of the workspace .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer: ¹H/¹³C NMR confirms regiochemistry: the tert-butyl group appears as a singlet (9H, δ 1.4), while the hydroxyethyl moiety shows a triplet at δ 3.6 (–CH₂OH). IR spectroscopy verifies carbonyl stretches (C=O at 1680–1720 cm⁻¹) and hydroxyl bands (broad peak ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ mode ensures molecular formula accuracy (C₁₃H₂₅NO₃) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound derivatives?
- Methodological Answer: Variable-temperature NMR (VT-NMR) at 25–60°C reduces signal broadening caused by conformational exchange. For diastereomeric mixtures, chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) separates enantiomers. 2D NMR techniques (COSY, HSQC) map coupling constants and assign stereochemistry. Computational modeling (DFT at B3LYP/6-31G*) predicts coupling constants to validate experimental observations .
Q. What strategies are recommended for studying the compound’s interaction with enzymatic targets (e.g., kinases or GPCRs)?
- Methodological Answer: Fluorescence polarization assays quantify binding affinity (Kd) using FITC-labeled analogs. Molecular docking (AutoDock Vina) with cryo-EM structures identifies putative binding pockets. Site-directed mutagenesis (e.g., alanine scanning) validates key residues in enzyme active sites. Competitive inhibition assays (IC₅₀ determination) with ATP or substrate analogs (e.g., 10–100 µM range) assess inhibitory potency .
Q. How can computational methods guide the design of novel derivatives for targeted biological activity?
- Methodological Answer: Quantum mechanical calculations (DFT or MP2) predict electronic effects of substituents on the piperidine ring. Machine learning models (e.g., Random Forest or GNNs) trained on ChEMBL data prioritize derivatives with optimal logP (2–4) and polar surface area (<90 Ų). Free-energy perturbation (FEP) simulations estimate ΔΔG values for binding affinity changes upon methylation or fluorination .
Q. What experimental approaches address discrepancies in the compound’s reported solubility across studies?
- Methodological Answer: Standardize solubility measurements via shake-flask method in PBS (pH 7.4) or DMSO at 25°C. Use UV-Vis spectroscopy (λ = 210–230 nm) for quantification. For low solubility (<1 mg/mL), employ co-solvency (e.g., 10% PEG-400) or cyclodextrin encapsulation. Differential scanning calorimetry (DSC) detects polymorphic forms that may alter solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
